molecular formula C17H12ClN3O4 B12473928 N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12473928
M. Wt: 357.7 g/mol
InChI Key: LCIXXLZSAAJUMP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-nitrophenyl group and an indole moiety, which are linked through an oxoacetamide bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Nitration and Chlorination of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or similar reagents.

    Amide Bond Formation: The final step involves the coupling of the indole derivative with the nitrated and chlorinated phenyl ring through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The indole moiety can be oxidized to form various oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the methyl group on the indole ring.

    N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but with a different acyl group.

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific combination of functional groups and the presence of the methyl group on the indole ring, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12ClN3O4

Molecular Weight

357.7 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C17H12ClN3O4/c1-9-15(11-4-2-3-5-13(11)19-9)16(22)17(23)20-10-6-7-12(18)14(8-10)21(24)25/h2-8,19H,1H3,(H,20,23)

InChI Key

LCIXXLZSAAJUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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